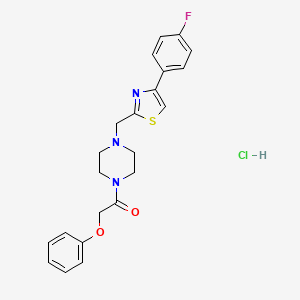![molecular formula C19H22N2S B2499345 4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline CAS No. 893787-38-7](/img/structure/B2499345.png)
4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as DMQX and is a potent antagonist of the AMPA subtype of glutamate receptors. In
Mechanism of Action
DMQX acts as a competitive antagonist of the AMPA subtype of glutamate receptors. It binds to the receptor site and prevents the binding of glutamate, which is the primary neurotransmitter involved in excitatory synaptic transmission. By blocking the activity of these receptors, DMQX can inhibit the formation of long-term potentiation, which is a key mechanism underlying learning and memory.
Biochemical and Physiological Effects:
DMQX has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of AMPA receptors in the hippocampus, which is a key brain region involved in learning and memory. DMQX has also been shown to reduce the severity of seizures in animal models of epilepsy. Additionally, DMQX has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and excitotoxicity.
Advantages and Limitations for Lab Experiments
DMQX has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the AMPA subtype of glutamate receptors, making it a useful tool for investigating the role of these receptors in various neurological disorders. However, DMQX has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its usefulness in certain experiments.
Future Directions
There are a number of future directions for research involving DMQX. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in neurological research. Additionally, DMQX could be used in combination with other drugs to investigate potential synergistic effects. Finally, future research could investigate the potential therapeutic applications of DMQX in the treatment of neurological disorders.
Synthesis Methods
DMQX is synthesized through a multistep process involving the reaction of 2,5-dimethylbenzyl chloride with thioanisole to form 4-[(2,5-dimethylphenyl)methylsulfanyl]anisole. This intermediate is then reacted with 2,2-dimethyl-4H-3,1-benzoxazine-4-one in the presence of a base to yield DMQX.
Scientific Research Applications
DMQX has been extensively studied for its potential applications in scientific research. It has been shown to be a potent antagonist of the AMPA subtype of glutamate receptors, which are involved in synaptic plasticity and memory formation. DMQX has been used in studies to investigate the role of glutamate receptors in various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-13-9-10-14(2)15(11-13)12-22-18-16-7-5-6-8-17(16)20-19(3,4)21-18/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUNEJQADFBIFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC(NC3=CC=CC=C32)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2,5-dimethylphenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

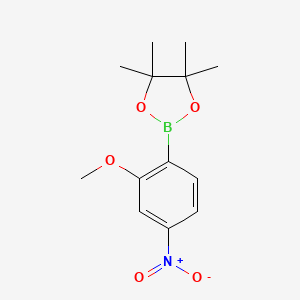
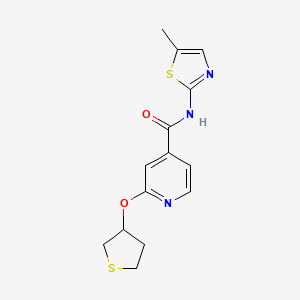
![1-(3-fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}methanesulfonamide](/img/structure/B2499268.png)

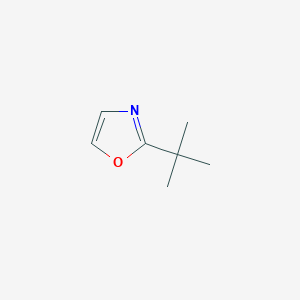
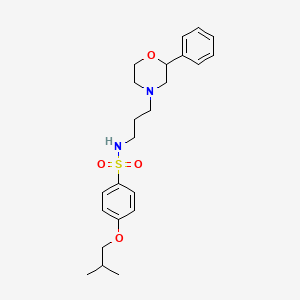
![N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2499272.png)
![Ethyl 3-(4-chlorophenyl)-5-(2-(4-nitrophenyl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2499273.png)
![6-Methyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2499274.png)
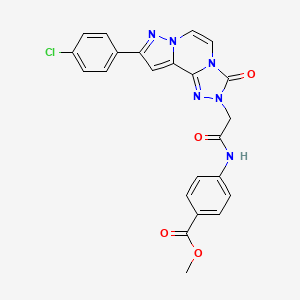
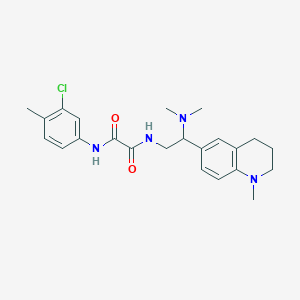

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2499284.png)
